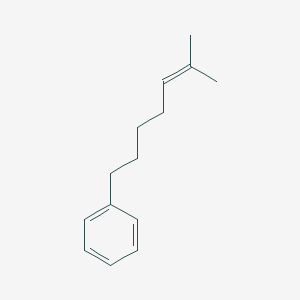
8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate typically involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative. This reaction is often carried out under reflux conditions using methanesulfonic acid as a catalyst . The reaction yields the desired benzopyran compound in good yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as green solvents and catalysts, is also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzopyrans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it inhibits specific enzymes, such as tyrosinase, by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antioxidant properties.
6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Exhibits similar biological activities.
(3R,4S)-4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one: Another compound with comparable chemical structure and properties.
Uniqueness
8-Methoxy-1,3-dioxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate stands out due to its unique combination of methoxy and acetate groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
104079-51-8 |
|---|---|
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
(8-methoxy-1,3-dioxo-4H-isochromen-4-yl) acetate |
InChI |
InChI=1S/C12H10O6/c1-6(13)17-10-7-4-3-5-8(16-2)9(7)11(14)18-12(10)15/h3-5,10H,1-2H3 |
Clave InChI |
CJUPDHVKGYVBNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2=C(C(=CC=C2)OC)C(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


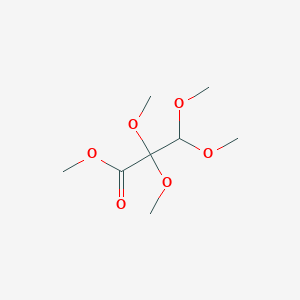
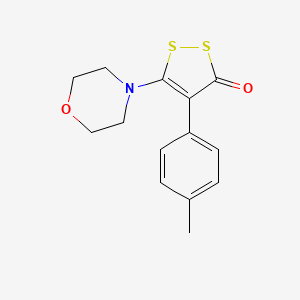
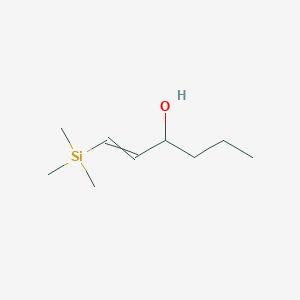

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
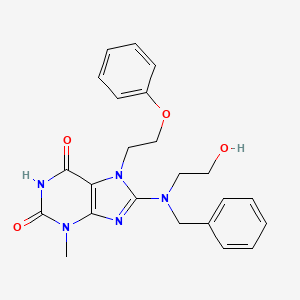
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

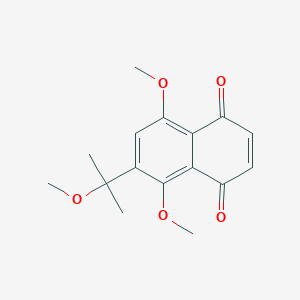

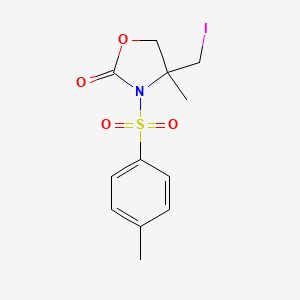
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
